2-Hydroxy-4-(3-nitrophenyl)pyridine
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Overview
Description
2-Hydroxy-4-(3-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N The compound this compound is characterized by the presence of a hydroxyl group at the second position and a nitrophenyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-nitrophenyl)pyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-hydroxy-4-phenylpyridine. The nitration reaction typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Another method involves the reaction of 2-hydroxy-4-chloropyridine with 3-nitrophenylboronic acid in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes or coupling reactions using automated reactors. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(3-nitrophenyl)pyridine.
Reduction: Formation of 2-hydroxy-4-(3-aminophenyl)pyridine.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-(3-nitrophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. Studies have shown that pyridine derivatives can interact with biological targets, making them useful in drug discovery.
Medicine: Explored for its potential therapeutic applications. Pyridine derivatives have been studied for their anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its derivatives are used as active ingredients in pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-nitrophenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-phenylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Hydroxy-4-(4-nitrophenyl)pyridine: Similar structure but with the nitro group at a different position, which can affect its chemical and biological properties.
2-Hydroxy-3-(3-nitrophenyl)pyridine: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
Uniqueness
2-Hydroxy-4-(3-nitrophenyl)pyridine is unique due to the specific positioning of the hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(3-nitrophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-7-9(4-5-12-11)8-2-1-3-10(6-8)13(15)16/h1-7H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVXGTUGZOLHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599823 |
Source
|
Record name | 4-(3-Nitrophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134099-62-0 |
Source
|
Record name | 4-(3-Nitrophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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